molecular formula C8H11N B1204319 2,4,6-Trimethylpyridine CAS No. 29611-84-5

2,4,6-Trimethylpyridine

Cat. No. B1204319
CAS RN: 29611-84-5
M. Wt: 121.18 g/mol
InChI Key: BWZVCCNYKMEVEX-UHFFFAOYSA-N
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Description

Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals.

Scientific Research Applications

Hydrophobic and Hydrophilic Interactions

  • 2,4,6-Trimethylpyridine exhibits mixed hydrophobic-hydrophilic nature, interacting with water molecules in a unique manner. It forms a clathrate-like structure in dilute aqueous solutions, with hydrophobic hydration at low amine concentrations and hydrophilic hydrogen bond interactions at higher concentrations (Marczak & Banaś, 2001).

Molar Enthalpy of Formation

  • The standard molar enthalpy of formation for liquid 2,4,6-trimethylpyridine is significant for understanding its thermochemical properties (Silva, Matos, & Rio, 1997).

Purification and Assay

  • A simple method for assaying the purity of 2,4,6-trimethylpyridine, commonly used in fixing tissue for microscopy, is important for ensuring the quality of this chemical in scientific applications (Yaseen, 1969).

Isotope Effects in NMR Shifts

  • Deuteriation of 2,4,6-trimethylpyridine impacts the lanthanide-induced shift in NMR, providing insights into the steric and isotope effects in chemical analysis (Balaban, Stânoiu, & Chiraleu, 1976).

Volumetric Properties in Binary Mixtures

  • Studying the volumetric properties of 2,4,6-trimethylpyridine in mixtures with other solvents enhances understanding of its interactions and potential applications in various solvents (Przybyla, Lodowski, & Marczak, 2012).

Synthesis of Functional Materials

  • The synthesis of derivatives like 3,5-dicyano-2,4,6-trimethylpyridine from 2,4,6-trimethylpyridine has implications in the development of novel optoelectronic functional materials (Zhenhe, 2007).

Crystal Structures

  • Understanding the crystal structure of complexes involving 2,4,6-trimethylpyridine provides valuable information for material science and molecular chemistry applications (Foces-Foces et al., 1999).

Applications in Catalysis

  • 2,4,6-Trimethylpyridine's role in oxidative ammonolysis using vanadium-titanium oxide catalysts is crucial for the synthesis of cyanopyridines, which have industrial significance (Kagarlitsky & Krichevsky, 2003).

Resin Synthesis

  • The polymerization of 2,4,6-trimethylpyridine leads to heat-resistant resins, highlighting its potential in creating high-performance materials (Bloch & Ropars, 1983).

Thermodynamic Measurements

  • Measurements of excess enthalpies in mixtures with 2,4,6-trimethylpyridine contribute to the understanding of its thermodynamic behavior in chemical processes (Wilczura & Kasprzycka-Guttman, 1995).

In Situ Ligand Reaction Studies

  • The study of 2,4,6-trimethylpyridine in hydrothermal in situ ligand reactions reveals insights into copper-mediated oxidative processes, which are relevant in the field of coordination chemistry (Li et al., 2010).

Vibrational Spectra Analysis

  • Analyzing the vibrational spectra of 2,4,6-trimethylpyridine enhances the understanding of its molecular structure and behavior under various conditions (Green & Harrison, 1973).

properties

IUPAC Name

2,4,6-trimethylpyridine
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InChI

InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5H,1-3H3
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InChI Key

BWZVCCNYKMEVEX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=NC(=C1)C)C
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Molecular Formula

C8H11N
Record name COLLIDINE
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DSSTOX Substance ID

DTXSID1051561
Record name 2,4,6-Trimethylpyridine
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Molecular Weight

121.18 g/mol
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Physical Description

Collidine appears as a clear colorless liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make other chemicals., Colorless liquid with an aromatic odor; [HSDB] Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
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Boiling Point

170.4 °C
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Flash Point

58 °C, 136 °F
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Solubility

Sol in methanol, ethanol, chloroform, benzene, toluene, and dil acids; miscible with ether, Sol in acetone, Sol in water (in g/100 ml water): 20.8 g @ 6 °C, 3.5 g @ 20 °C, 1.8 g @ 100 °C
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Density

0.913 @ 20 °C/20 °C
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Vapor Pressure

1.99 [mmHg], 1.99 mm Hg @ 25 °C
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Product Name

2,4,6-Trimethylpyridine

Color/Form

Colorless liquid

CAS RN

29611-84-5, 108-75-8
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Melting Point

-44.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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